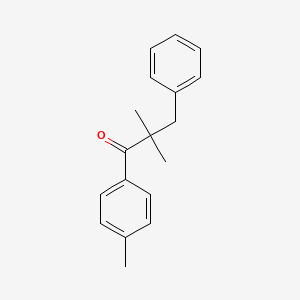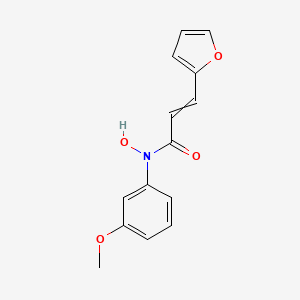
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine is a chemical compound with a unique structure that falls under the category of azocines Azocines are heterocyclic compounds containing a nitrogen atom within an eight-membered ring
Métodos De Preparación
The synthesis of 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of hydrogen chloride in aqueous ethanol, leading to ring contraction and formation of the desired azocine structure . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Aplicaciones Científicas De Investigación
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes, thereby affecting the biological processes regulated by these enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-Oxo-2,3,4,5,6,7-hexahydro-1lambda~5~-azocine can be compared with other similar compounds, such as:
- 2,3,4,5,6,7-hexahydroindene
- Dihydroedulane II
- 1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urée
These compounds share structural similarities but differ in their specific functional groups and properties, which can lead to different reactivity and applications.
Propiedades
Número CAS |
113123-24-3 |
|---|---|
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-oxido-2,3,4,5,6,7-hexahydroazocin-1-ium |
InChI |
InChI=1S/C7H13NO/c9-8-6-4-2-1-3-5-7-8/h6H,1-5,7H2 |
Clave InChI |
UGOFQHDOJUTQMG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC[N+](=CCC1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
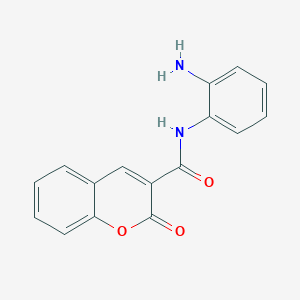
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
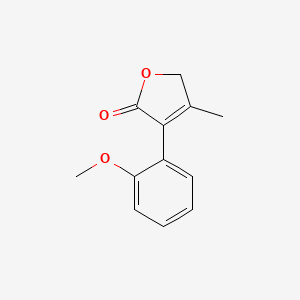
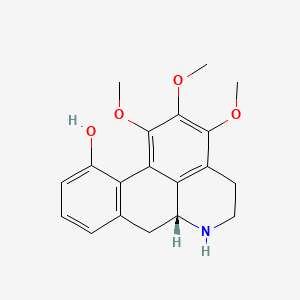
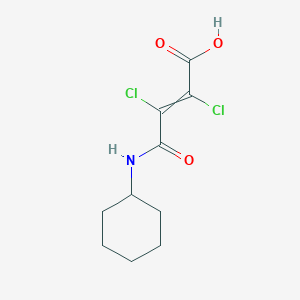
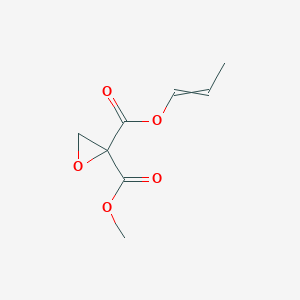
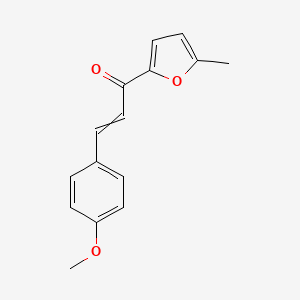
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
